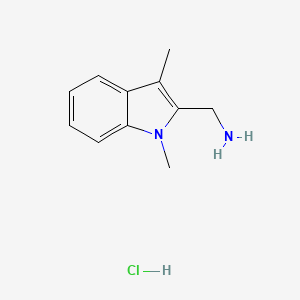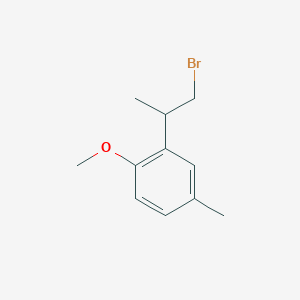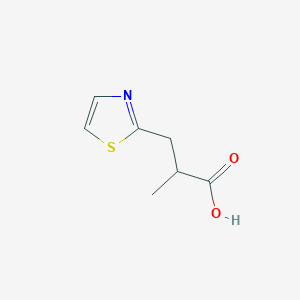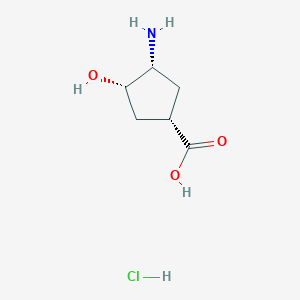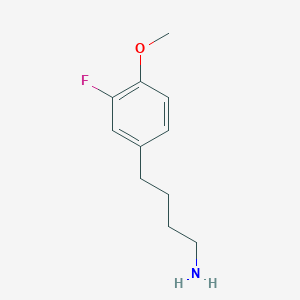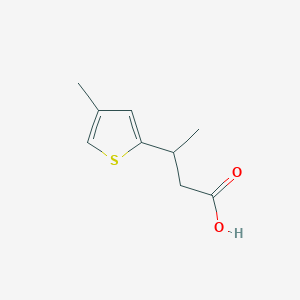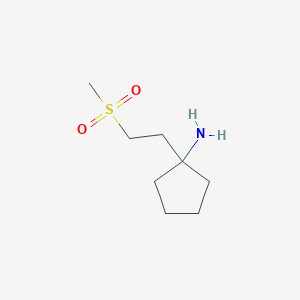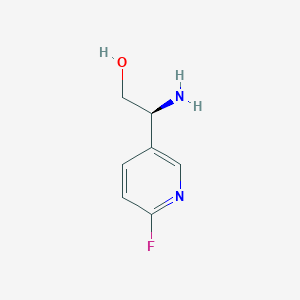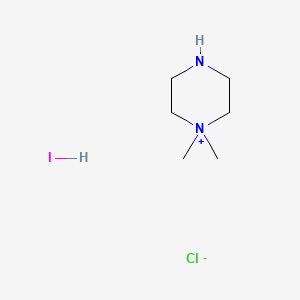
1,1-Dimethylpiperazin-1-iumhydroiodidechloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylpiperazin-1-iumhydroiodidechloride is an organic compound with the molecular formula C6H16ClIN2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of both hydroiodide and chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride typically involves the reaction of piperazine with methyl iodide and hydrochloric acid. The reaction proceeds as follows:
Step 1: Piperazine is reacted with methyl iodide to form 1,1-Dimethylpiperazine.
Step 2: The resulting 1,1-Dimethylpiperazine is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylpiperazin-1-iumhydroiodidechloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine, piperazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride or iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperazine and its derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethylpiperazin-1-iumhydroiodidechloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethylpiperazin-1-ium chloride
- 1,1-Dimethyl-4-phenylpiperazinium iodide
- 1,4-Disubstituted piperidines
Uniqueness
1,1-Dimethylpiperazin-1-iumhydroiodidechloride is unique due to the presence of both hydroiodide and chloride ions, which can influence its reactivity and solubility. This dual ionic nature can make it more versatile in certain chemical reactions compared to its analogs. Additionally, its specific structural features may confer distinct biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H16ClIN2 |
|---|---|
Poids moléculaire |
278.56 g/mol |
Nom IUPAC |
1,1-dimethylpiperazin-1-ium;chloride;hydroiodide |
InChI |
InChI=1S/C6H15N2.ClH.HI/c1-8(2)5-3-7-4-6-8;;/h7H,3-6H2,1-2H3;2*1H/q+1;;/p-1 |
Clé InChI |
TVVGAOSVMQZOMH-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCNCC1)C.[Cl-].I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


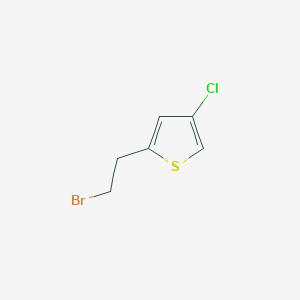
![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
